molecular formula C8H6N2O2 B012691 6-Acetyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 19841-84-0

6-Acetyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No. B012691
CAS RN: 19841-84-0
M. Wt: 162.15 g/mol
InChI Key: JKXCIIAOHKFOBE-UHFFFAOYSA-N
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Description

6-Acetyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is also known as Meldrum's acid derivative and is a versatile precursor for the synthesis of a wide range of organic compounds.

Mechanism of Action

The mechanism of action of 6-Acetyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is not fully understood. However, studies have shown that the compound interacts with various enzymes and proteins in the body, leading to its biological activity. The pyridine ring in the compound is thought to play a significant role in its mechanism of action.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. The compound has been shown to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress in cells. Additionally, the compound has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-Acetyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is its versatility as a precursor for the synthesis of various organic compounds. Additionally, the compound has been shown to exhibit various biological activities, making it a valuable tool in medicinal chemistry research. However, the compound has some limitations, including its low solubility in water, which can make it challenging to work with in some experiments.

Future Directions

There are many potential future directions for research on 6-Acetyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. One area of interest is the development of new synthetic methods for the compound, which could lead to the synthesis of new bioactive compounds. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields, including materials science and drug discovery. Finally, studies are needed to determine the safety and toxicity of the compound, which will be important for its potential use in clinical settings.

Synthesis Methods

The synthesis of 6-Acetyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves the reaction of Meldrum's acid with an aldehyde or ketone in the presence of a base catalyst. This reaction results in the formation of a pyridine ring, which is a key structural feature of the compound. The reaction is typically carried out under mild conditions and has a high yield, making it a popular method for the synthesis of this compound.

Scientific Research Applications

The potential applications of 6-Acetyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in scientific research are vast. One of the most significant applications is in the field of medicinal chemistry, where this compound has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Additionally, the compound has been used as a precursor for the synthesis of various pharmaceuticals and bioactive compounds.

properties

CAS RN

19841-84-0

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

6-acetyl-2-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C8H6N2O2/c1-5(11)7-3-2-6(4-9)8(12)10-7/h2-3H,1H3,(H,10,12)

InChI Key

JKXCIIAOHKFOBE-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C(=O)N1)C#N

Canonical SMILES

CC(=O)C1=CC=C(C(=O)N1)C#N

synonyms

3-Pyridinecarbonitrile, 6-acetyl-1,2-dihydro-2-oxo- (9CI)

Origin of Product

United States

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